molecular formula C10H16N4S B15261620 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine

Cat. No.: B15261620
M. Wt: 224.33 g/mol
InChI Key: RSFSUCIJDXEJST-UHFFFAOYSA-N
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Description

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine is a heterocyclic compound that contains both a thiazole and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[5,4-c]pyridine core. This intermediate is then reacted with piperazine to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

2-piperazin-1-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C10H16N4S/c1-2-12-7-9-8(1)13-10(15-9)14-5-3-11-4-6-14/h11-12H,1-7H2

InChI Key

RSFSUCIJDXEJST-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)N3CCNCC3

Origin of Product

United States

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